

# tautomeric forms of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

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## Compound of Interest

Compound Name: 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE

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An In-Depth Technical Guide to the Tautomeric Forms of **2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine**

## Abstract

**2,4-Diamino-6-hydroxy-5-nitrosopyrimidine** (DAHNP) is a pivotal intermediate in synthetic organic chemistry, particularly in the preparation of purine derivatives with significant therapeutic applications.[1][2] The chemical behavior and biological activity of DAHNP are intrinsically linked to its complex tautomeric nature. This guide provides a comprehensive exploration of the tautomeric equilibria of DAHNP, integrating experimental and computational methodologies for its characterization. We delve into the structural nuances of its keto-enol and nitroso-oxime forms, offering detailed protocols for spectroscopic and crystallographic analysis, and a workflow for computational stability prediction. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this versatile pyrimidine derivative.

## Introduction: The Significance of Tautomerism in DAHNP

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton.[3][4] For heterocyclic systems like pyrimidines, tautomerism is a critical determinant of chemical reactivity, physical properties, and, most importantly, biological function. The specific

tautomeric form present can dictate hydrogen bonding patterns, molecular shape, and electronic distribution, thereby influencing interactions with biological targets such as enzymes and receptors.<sup>[5]</sup>

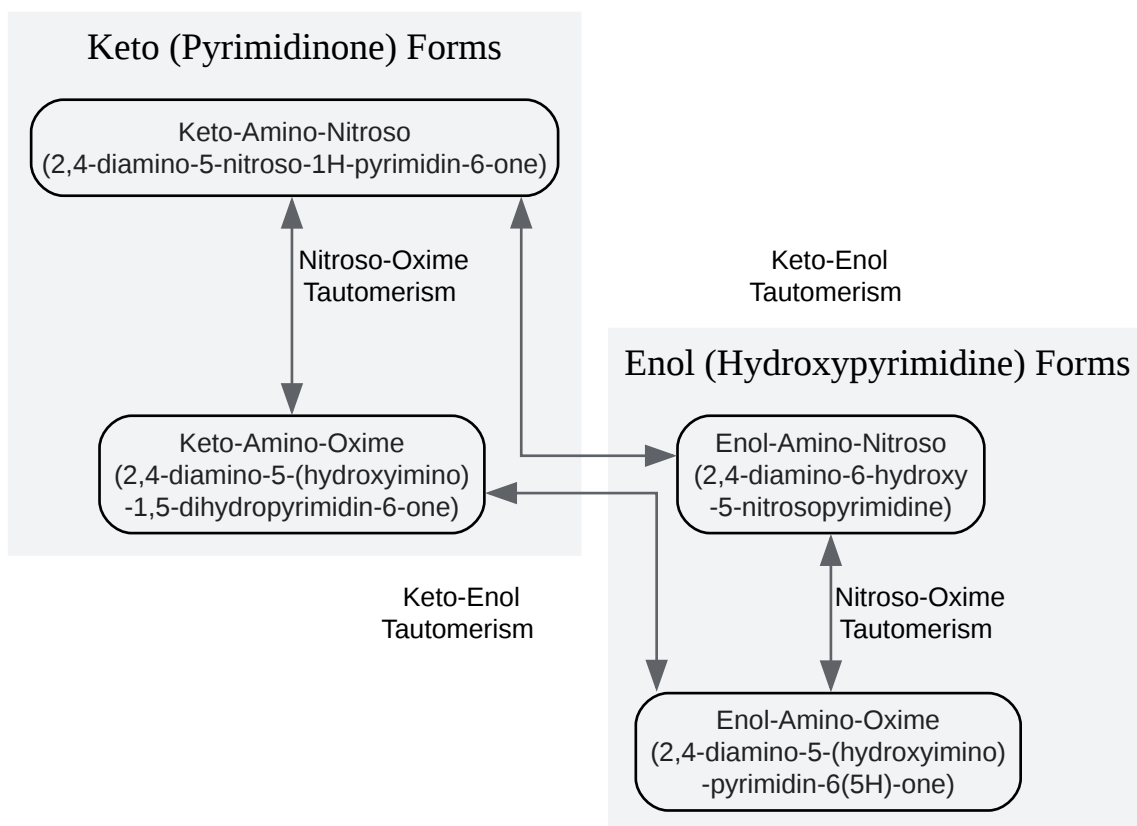
DAHNP presents a fascinating case of multiple tautomeric possibilities due to the presence of three key functional groups on the pyrimidine ring:

- **Amide/Iminol Tautomerism:** The 6-hydroxy group and adjacent ring nitrogen can exist in a keto (pyrimidinone) or enol (hydroxypyrimidine) form.
- **Nitroso/Oxime Tautomerism:** The 5-nitroso group can equilibrate with its quinone-oxime isomer.
- **Amino/Imino Tautomerism:** The 2- and 4-amino groups can exist as the less common imino tautomers.

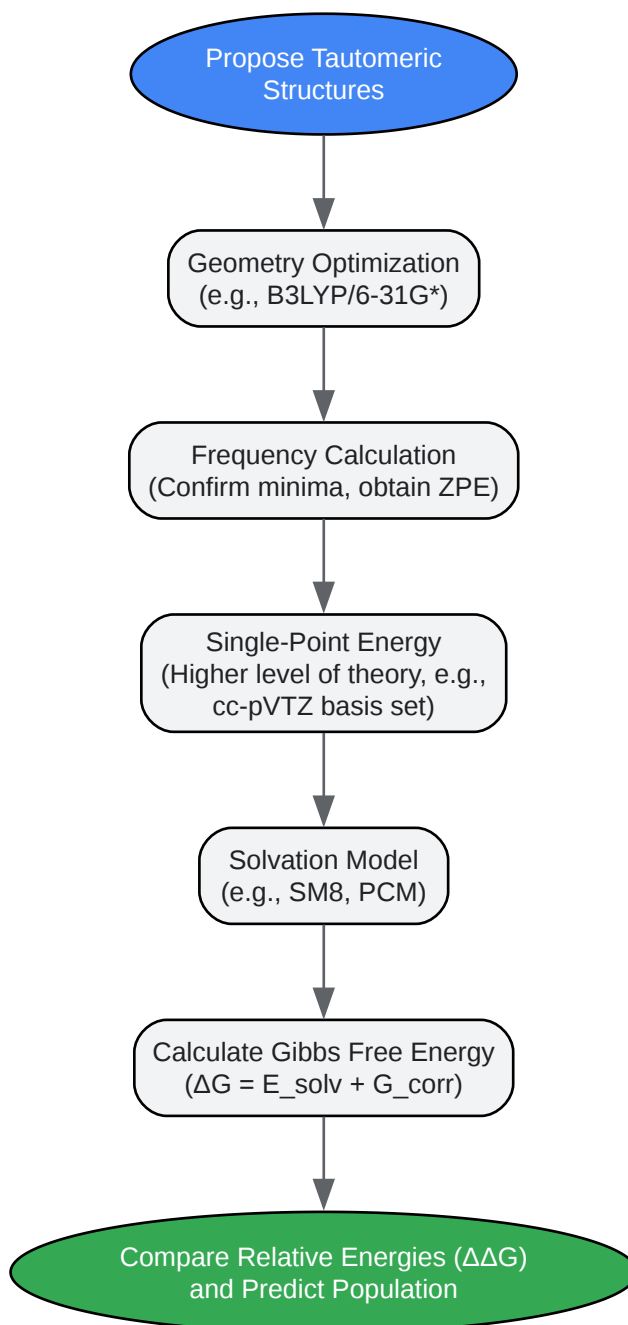
Understanding the predominant forms and the equilibrium between them is not merely an academic exercise; it is fundamental to controlling its reactivity in multi-step syntheses and predicting its pharmacological profile.

## The Landscape of DAHNP Tautomers

The interplay between the keto-enol and nitroso-oxime functionalities gives rise to several potential tautomers. The primary equilibrium involves the migration of protons between the ring nitrogens, the exocyclic oxygen, and the nitroso group.



## DFT Computational Workflow



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